molecular formula C6H3Cl2NO B1323503 5-Chloronicotinoyl chloride CAS No. 85320-79-2

5-Chloronicotinoyl chloride

Cat. No.: B1323503
CAS No.: 85320-79-2
M. Wt: 176 g/mol
InChI Key: BMKOWBGBYPYXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nicotinoyl Chlorides as Versatile Building Blocks

Nicotinoyl chlorides, as a class of compounds, are acyl chlorides derived from nicotinic acid and its substituted analogues. Their importance in organic synthesis stems from the presence of the reactive acyl chloride group attached to a pyridine (B92270) ring. This arrangement makes them excellent electrophiles for a wide range of nucleophilic substitution reactions. The pyridine nitrogen also offers a site for potential modification or can influence the reactivity and properties of the resulting molecules.

The versatility of nicotinoyl chlorides allows for their use in the straightforward synthesis of a variety of functional groups, including esters, amides, and ketones. For instance, they readily react with alcohols, phenols, and amines to form the corresponding nicotinic acid esters and amides. These reactions are fundamental in creating libraries of compounds for biological screening. The synthesis of nicotinoyl chloride itself is typically achieved by treating nicotinic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. researchgate.net The resulting acyl chloride is a key intermediate for further synthetic transformations. researchgate.net

The incorporation of the nicotinoyl moiety can impart specific physicochemical properties to a molecule, such as improved solubility or the ability to participate in hydrogen bonding, which can be crucial for biological activity. nih.gov

Scope and Relevance of 5-Chloronicotinoyl Chloride in Advanced Synthetic Strategies

The introduction of a chlorine atom at the 5-position of the pyridine ring in this compound significantly enhances its utility in advanced synthetic strategies. The chloro-substituent not only modifies the electronic properties of the pyridine ring but also provides an additional site for synthetic manipulation through cross-coupling reactions. This dual functionality makes this compound a particularly valuable building block in medicinal chemistry and materials science. nih.govnih.gov

The presence of chlorine on the pyridine ring is a common feature in many approved drugs, as it can enhance biological activity. nih.gov The applications of chlorine-containing heterocyclic compounds are widespread, with uses as anti-bacterial, anti-malarial, and anti-neoplastic agents. nih.gov

While specific, publicly documented examples of advanced synthetic strategies employing this compound are less common than for its 2-chloro and 6-chloro isomers, its potential is evident from the chemistry of related compounds. For example, the analogous 2-chloronicotinoyl chloride is a crucial intermediate in the synthesis of the widely used fungicide Boscalid and the herbicide nicosulfuron. google.com It is also utilized in the preparation of anti-inflammatory and anti-cancer drug candidates. chemimpex.com The synthetic utility of these related compounds underscores the potential of this compound in similar applications, particularly in the synthesis of novel agrochemicals and pharmaceuticals. The reactivity of the acyl chloride allows for the construction of amide or ester linkages, while the chloro-substituted pyridine core serves as a scaffold for further functionalization.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 85320-79-2
Molecular Formula C₆H₃Cl₂NO
Molecular Weight 175.99 g/mol
Appearance White to light yellow solid
Melting Point 48-51 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKOWBGBYPYXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620515
Record name 5-Chloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85320-79-2
Record name 5-Chloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chloronicotinoyl Chloride and Analogous Halogenated Nicotinoyl Chlorides

Classical Chlorination Approaches to 5-Chloronicotinoyl Chloride Precursors

Traditional methods for the synthesis of this compound primarily rely on the conversion of its corresponding carboxylic acid, 5-chloronicotinic acid, using common chlorinating agents. These methods are well-established and widely used in organic synthesis.

Conversion of 5-Chloronicotinic Acid to this compound

The direct conversion of 5-chloronicotinic acid to its acyl chloride derivative is a standard and efficient transformation. This is typically achieved using inorganic acid chlorides such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The reaction of a carboxylic acid with thionyl chloride is a common method for the preparation of acyl chlorides. In the case of 5-chloronicotinic acid, treatment with thionyl chloride, often under reflux conditions, yields this compound. prepchem.comgoogleapis.com This reaction is favorable because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion. A similar approach is used for the synthesis of 4-chloronicotinoyl chloride from 4-chloronicotinic acid. prepchem.com In some instances, a catalytic amount of dimethylformamide (DMF) is added to facilitate the reaction. prepchem.com

A patent describes a process where 2-chloronicotinic acid is reacted with thionyl chloride to produce 2-chloronicotinoyl chloride, which is then used in a subsequent amination step. google.com This highlights the industrial relevance of this synthetic route.

Table 1: Thionyl Chloride Mediated Synthesis of Halogenated Nicotinoyl Chlorides

Starting MaterialProductReagentsReference
4-Chloronicotinic acid4-Chloronicotinoyl chlorideThionyl chloride prepchem.com
2-Chloronicotinic acid2-Chloronicotinoyl chlorideThionyl chloride googleapis.comgoogle.com

Phosphorus pentachloride is another effective reagent for the conversion of carboxylic acids to acyl chlorides. chemtube3d.com The reaction of a carboxylic acid with PCl₅ produces the corresponding acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). chemtube3d.com A patent describes the use of phosphorus pentachloride and phosphorus oxychloride to activate the carboxyl group of 6-chloronicotinic acid, forming 6-chloronicotinoyl chloride at 100°C. google.com

The general mechanism for the reaction of a carboxylic acid with PCl₅ involves an initial reaction to form an intermediate, followed by the elimination of HCl and POCl₃ to yield the acid chloride. chemtube3d.com The formation of the strong phosphorus-oxygen double bond in phosphoryl chloride is a key driving force for this reaction. chemtube3d.com

Electrochemical Synthesis of Chloronicotinoyl Chloride Derivatives

In recent years, electrochemical methods have emerged as a green and efficient alternative for the synthesis of various organic compounds, including acyl chlorides. These methods offer advantages such as mild reaction conditions and the avoidance of harsh chemical reagents.

O₂-Triggered Electrochemical Generation of Acyl Chlorides from Pyridine (B92270) Precursors

A novel electrochemical approach involves the O₂-triggered generation of acyl chlorides from pyridine precursors. sciety.orgdntb.gov.uaresearchgate.net For instance, the electrochemical reduction of 2-chloro-5-trichloromethyl pyridine on an activated silver electrode in an oxygen-saturated alcoholic solution can produce methyl 6-chloronicotinate with high selectivity and yield. sciety.orgdntb.gov.uaresearchgate.net This reaction proceeds through the formation of an intermediate acyl chloride. sciety.orgdntb.gov.uaresearchgate.net

This electrochemical method provides a sustainable pathway for the synthesis of ester compounds, which are valuable in various industries. sciety.orgdntb.gov.ua The process involves a cascaded reaction of electrochemical dechlorination-oxygen insertion followed by a chemical nucleophilic reaction. sciety.orgdntb.gov.ua

Table 2: Electrochemical Synthesis of a Chloronicotinate Ester via an Acyl Chloride Intermediate

PrecursorElectrodeConditionsProductYieldSelectivityReference
2-chloro-5-trichloromethyl pyridineActivated AgO₂-saturated alcoholic solutionMethyl 6-chloronicotinate92.5%93.2% sciety.orgdntb.gov.uaresearchgate.net

Mechanistic Insights into Oxygen Reduction Reaction (ORR) Coupling for Acyl Chloride Formation

The mechanism of the O₂-triggered electrochemical generation of acyl chlorides is intrinsically linked to the oxygen reduction reaction (ORR). sciety.orgdntb.gov.uaresearchgate.net The presence of O₂ alters the typical electrochemical reaction pathway from hydrodechlorination to an oxygenation-dechlorination process. sciety.orgresearchgate.net This is because the ORR is preferentially initiated over the hydrogen evolution reaction. sciety.orgresearchgate.net

Electrochemical in-situ characterizations, femtosecond transient absorption spectra, isotope labeling, and theoretical calculations have been employed to elucidate the mechanism. sciety.orgdntb.gov.uaresearchgate.net These studies reveal that the formation of the acyl chloride intermediate is a critical step, involving the coupling of reactive oxygen species from the ORR with a dechlorination intermediate. sciety.orgdntb.gov.uaresearchgate.net The generated acyl chloride then readily undergoes a subsequent chemical reaction, such as esterification in an alcoholic solution. sciety.orgresearchgate.net

The ORR can proceed through different electron transfer pathways. rsc.orgmpie.demdpi.com In this specific electrochemical synthesis, the reactive oxygen species generated during the ORR are crucial for the formation of the acyl chloride. sciety.orgdntb.gov.uaresearchgate.net The process highlights the potential of electrocatalysis-cascaded chemistry systems for sustainable industrial production. sciety.orgresearchgate.net

Catalyzed Synthetic Routes for Chloronicotinoyl Chloride Derivatives

Catalysis plays a pivotal role in the synthesis of chloronicotinoyl chloride derivatives, enabling milder reaction conditions and improved yields. Key methodologies include acid or acid anhydride-mediated conversions and processes involving transition metal catalysis for the preparation of essential precursors.

A notable synthetic route for preparing chloronicotinoyl chlorides involves the catalyzed reaction of a corresponding trichloromethyl pyridine with a carboxylic acid or an acid anhydride (B1165640). This method avoids the use of harsh and highly reactive chlorinating agents like thionyl chloride, which can generate significant amounts of acidic waste. google.comorgchemres.org The reaction is typically facilitated by a Lewis acid catalyst.

In this process, a 2-chloro-3-(trichloromethyl)pyridine (B1582900) serves as the starting material. The reaction with a carboxylic acid, such as glacial acetic acid, or an acid anhydride, like acetic anhydride, in the presence of a catalyst like ferric chloride (FeCl₃) or aluminum trichloride (B1173362) (AlCl₃), yields the desired 2-chloronicotinoyl chloride. google.com The reaction is generally carried out by heating the mixture in a suitable solvent, such as toluene (B28343) or 1,2-dichloroethane, for several hours. google.com Yields for this transformation are reported to be high, often exceeding 80-90%. google.com

A related method involves the reaction of 2-chloro-3-trichloromethylpyridine with water in the presence of a Lewis acid catalyst (e.g., FeCl₃, SbCl₅, or ZnCl₂) to produce 2-chloronicotinoyl chloride. google.com This "one-pot" method is advantageous as the resulting acyl chloride can be used directly in subsequent reactions without the need for separation. google.com

Table 1: Acid/Acid Anhydride-Mediated Synthesis of 2-Chloronicotinoyl Chloride

Transition metal catalysis is instrumental in the synthesis of key precursors for chloronicotinoyl chlorides, particularly substituted nicotinic acids and trichloromethyl pyridines. These precursors are subsequently converted to the final acyl chloride products.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effectively used to synthesize substituted chloronicotinic acids. For example, the regioselective Suzuki coupling of 2,6-dichloronicotinic acid with various aryl boronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in aqueous dioxane yields 6-aryl-2-chloronicotinic acids. researchgate.netresearchgate.net These products are direct precursors to the corresponding 6-aryl-2-chloronicotinoyl chlorides.

Furthermore, iron-based catalysts are employed in the preparation of trichloromethyl pyridine precursors. The synthesis of 2-chloro-6-(trichloromethyl)pyridine can be achieved by reacting 2-picoline with chlorine gas over a catalyst of activated carbon loaded with metal ion oxides, such as those of iron (Fe) or zinc (Zn). google.com Similarly, the production of 2,3-dichloro-5-(trichloromethyl)pyridine, a precursor for agrochemicals, involves liquid-phase chlorination of 2-chloro-5-methylpyridine, a process that can be influenced by the presence of metal catalysts. jst.go.jp

Table 2: Transition Metal Catalysis in the Synthesis of Halogenated Nicotinoyl Chloride Precursors

Mechanistic Investigations of 5 Chloronicotinoyl Chloride Reactivity in Organic Transformations

Nucleophilic Acyl Substitution Mechanisms Involving 5-Chloronicotinoyl Chloride

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including acyl chlorides like this compound. This process involves the replacement of a leaving group on the acyl carbon by a nucleophile. The general mechanism proceeds through a tetrahedral intermediate. libretexts.org The reactivity of the acyl compound is significantly influenced by the nature of the leaving group and any substituents on the acyl group. libretexts.org

Protonation-Facilitated Acyl Chloride Formation

The synthesis of this compound from its corresponding carboxylic acid, 5-chloronicotinic acid, is often achieved using reagents like thionyl chloride (SOCl₂). nih.gov The mechanism for this conversion can be facilitated by protonation. In the presence of an acid, the carbonyl oxygen of the carboxylic acid can be protonated, which enhances the electrophilicity of the carbonyl carbon. This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the chlorinating agent. researchgate.net

The reaction between a carboxylic acid and thionyl chloride is thought to proceed via a mixed anhydride (B1165640) intermediate. The initial step involves the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. Subsequent elimination of chloride and sulfur dioxide leads to the formation of the acyl chloride. Computational studies on similar systems suggest that these reactions often proceed through cyclic transition states. researchgate.net

Kinetic Considerations in Acyl Chloride Generation

The formation of the acyl chloride from the carboxylic acid and thionyl chloride is typically the rate-determining step in processes where the acyl chloride is an intermediate. abo.fi The kinetics of this step can be influenced by the electronic properties of the substituents on the aromatic ring. For 5-chloronicotinic acid, the electron-withdrawing nature of the chlorine atom and the pyridine (B92270) nitrogen can affect the reactivity of the carboxylic acid group.

Aromatic Nucleophilic Substitution (SNAr) on the Pyridine Ring of Chloronicotinoyl Chloride Derivatives

The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. uoanbar.edu.iqacs.org The chlorine atom on the pyridine ring of chloronicotinoyl chloride derivatives can be displaced by various nucleophiles.

Activation by Electron-Withdrawing Substituents in SNAr Reactions

The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring, positioned ortho or para to the leaving group. researchgate.netmasterorganicchemistry.com These groups help to stabilize the negative charge of the Meisenheimer intermediate through resonance and/or inductive effects. pressbooks.pub In the case of this compound, the acyl chloride group (-COCl) is a powerful electron-withdrawing group. This group, along with the ring nitrogen, activates the pyridine ring for nucleophilic attack. The position of these activating groups relative to the chlorine atom dictates the regioselectivity of the substitution.

The reactivity of the pyridine ring can be further enhanced by protonation or coordination to a Lewis acid at the ring nitrogen. bath.ac.uksci-hub.se This increases the electron-withdrawing effect of the nitrogen, making the ring even more electrophilic.

Chemoselectivity in Retaining and Displacing Activated Chlorine

In molecules containing multiple halogen atoms, the chemoselectivity of SNAr reactions becomes an important consideration. The relative reactivity of different halogen atoms on a pyridine ring depends on their position relative to the activating groups. For instance, in polychlorinated pyridines, the chlorine atoms at the 2- and 4-positions are generally more reactive towards nucleophilic displacement than those at the 3- or 5-positions due to more effective stabilization of the Meisenheimer complex by the ring nitrogen. researchgate.net

In the context of a molecule like a dichloropyridine derivative, a nucleophile may selectively displace one chlorine atom over another. researchgate.net This selectivity is governed by the relative stability of the possible Meisenheimer intermediates. The presence of other substituents on the ring can further influence this selectivity. For example, studies on the functionalization of complex pyridines have shown that a fluorine atom can be selectively displaced in the presence of a chlorine atom under certain conditions. acs.org

Oxidative Insertion Mechanisms in Transition Metal Catalysis with Chloronicotinoyl Chloride Derivatives

The reactivity of chloronicotinoyl chloride derivatives, such as this compound, in transition metal-catalyzed transformations is fundamentally governed by the initial oxidative insertion (or oxidative addition) of the metal catalyst into one of the carbon-chlorine bonds. The molecule presents two distinct reactive sites for this elementary step: the acyl chloride C(acyl)-Cl bond and the aromatic C(aryl)-Cl bond. The chemoselectivity of the oxidative insertion is a critical factor that dictates the final product distribution in cross-coupling reactions.

General Principles of Oxidative Addition

Oxidative addition is a fundamental step in many catalytic cycles, including well-known processes like Suzuki-Miyaura, Negishi, and Stille couplings. organic-chemistry.orguwindsor.ca It involves the insertion of a low-valent transition metal complex, typically Pd(0) or Ni(0), into a substrate's covalent bond (R-X), leading to a higher oxidation state for the metal (e.g., Pd(II) or Ni(II)) and the formation of two new bonds between the metal and the fragments of the substrate (R and X).

The general mechanism for a Pd(0)-catalyzed cross-coupling reaction involving an aryl chloride (Ar-Cl) is initiated by the oxidative addition of the Ar-Cl bond to the Pd(0) species. This is often the rate-determining step of the catalytic cycle. uwindsor.ca For the reaction to be efficient, the chosen ligand on the palladium catalyst plays a crucial role in modulating the electron density and steric environment of the metal center, thereby influencing the rate and selectivity of the oxidative addition. uwindsor.ca

Competitive Reactivity of Acyl vs. Aryl Chlorides

In a molecule like this compound, the transition metal catalyst can potentially insert into either the C(acyl)-Cl bond or the C(aryl)-Cl bond. The electronic and steric properties of these two sites are different, leading to a competition that is highly dependent on the reaction conditions and the nature of the catalyst.

Generally, the C(acyl)-Cl bond is more reactive towards oxidative addition than the C(aryl)-Cl bond. This enhanced reactivity is attributed to the lower bond dissociation energy of the C(acyl)-Cl bond and the nature of the resulting acyl-metal complex. However, the reactivity of the C(aryl)-Cl bond in heteroaromatic systems like pyridine is enhanced compared to simple chlorobenzene. The chlorine atom at the 5-position is para to the ring nitrogen, which electronically activates the C-Cl bond towards nucleophilic attack and can also influence oxidative addition. beilstein-journals.org

Studies on the palladium-catalyzed chemoselective cross-coupling of acyl chlorides with organostannanes (Stille coupling) have demonstrated that it is possible to selectively react at the acyl chloride position while leaving an aryl chloride moiety on the same molecule untouched. organic-chemistry.org This selectivity highlights the kinetic preference for oxidative addition into the C(acyl)-Cl bond under specific catalytic conditions. organic-chemistry.org

For instance, a study using bis(di-tert-butylchlorophosphine)palladium(II) dichloride as a precatalyst showed high yields of ketones from the coupling of various benzoyl chlorides containing halo-substituents with organostannanes, without significant formation of biaryl side products. organic-chemistry.org This indicates a strong preference for the pathway involving oxidative addition to the acyl chloride.

Table 1: Chemoselective Stille Coupling of Acyl Chlorides Bearing Aryl Halides This table presents representative data from the literature on related systems to illustrate the principle of chemoselectivity, as specific data for this compound was not available.

EntryAcyl ChlorideOrganostannaneCatalyst Loading (mol%)ProductYield (%)Ref
14-Bromobenzoyl chlorideTributyl(phenyl)stannane2.54-Bromobenzophenone95 organic-chemistry.org
24-Chlorobenzoyl chlorideTributyl(vinyl)stannane2.51-(4-Chlorophenyl)prop-2-en-1-one98 organic-chemistry.org
32-Chlorobenzoyl chlorideTributyl(phenyl)stannane2.52-Chlorobenzophenone94 organic-chemistry.org

Mechanistic Findings in Chloronicotinoyl Chloride Reactions

While detailed mechanistic studies focusing solely on the oxidative insertion into this compound are limited, valuable insights can be drawn from related systems. In the context of Negishi cross-coupling reactions involving chloronicotinoyl chlorides and diarylzinc reagents, it has been observed that the reaction proceeds selectively at the acyl chloride function. thieme-connect.com Specifically, no products resulting from the coupling at the 2-chloro position of the pyridine ring were formed, indicating that the oxidative addition of palladium occurs exclusively at the C(acyl)-Cl bond under those conditions. thieme-connect.com

This observation is consistent with the general principles of reactivity. The proposed mechanism involves the following key steps:

Oxidative Addition: The Pd(0) catalyst selectively inserts into the C(acyl)-Cl bond of this compound to form an acyl-palladium(II) complex.

Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the chloride ligand.

Reductive Elimination: The acyl and aryl/alkyl groups on the palladium complex couple, forming the ketone product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Similarly, nickel-catalyzed reductive cross-coupling reactions often rely on the preferential oxidative addition of the catalyst into one of two different carbon-halide bonds. researchgate.net The electronic differences between heteroaryl chlorides and aryl chlorides can be exploited to achieve high selectivity. researchgate.net While specific kinetic data for this compound is not available, the general mechanism for nickel-catalyzed Negishi couplings involves an oxidative addition step, which is often followed by transmetalation and reductive elimination. researchgate.net In some cases, particularly with nickel, mechanisms involving odd oxidation states (Ni(I) and Ni(III)) have been proposed and studied, where the initial step can be the oxidative addition of an aryl halide to a Ni(I) species. ucla.edu

Advanced Synthetic Applications of 5 Chloronicotinoyl Chloride As a Chemical Building Block

Amidation and Acylation Reactions Employing 5-Chloronicotinoyl Chloride

The acyl chloride functionality of this compound is highly susceptible to nucleophilic attack by amines, leading to the formation of amide bonds. This reactivity is fundamental to its application in the synthesis of a diverse range of compounds.

Synthesis of Substituted Amides and Nicotinamides

The reaction of this compound with primary and secondary amines is a direct and efficient method for the synthesis of substituted amides and nicotinamides. youtube.comhud.ac.uk This transformation is a cornerstone of medicinal chemistry, as the nicotinamide (B372718) structure is a key component in numerous biologically active molecules. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. youtube.com Often, a base such as triethylamine (B128534) or pyridine (B92270) is added to neutralize the HCl byproduct. hud.ac.uk

The synthesis of N-(thiophen-2-yl) nicotinamide derivatives showcases this application. In a typical procedure, a substituted aminothiophene is reacted with a nicotinoyl chloride, like 5,6-dichloronicotinoyl chloride, to yield the corresponding N-(thiophen-2-yl) nicotinamide. mdpi.com This straightforward amidation is crucial for constructing libraries of potential fungicidal agents. mdpi.com

Similarly, the synthesis of novel nicotinamides with potential antimicrobial activity involves the amidation of nicotinoyl chloride with mono-thiocarbohydrazones. mdpi.comresearchgate.net This reaction highlights the versatility of this compound in accommodating various nucleophiles to produce complex amide structures. mdpi.comresearchgate.net

Table 1: Synthesis of Substituted Nicotinamides

Amine Reactant Product Yield (%) Reference
Substituted aminothiophene N-(thiophen-2-yl) nicotinamide derivatives 65-73% mdpi.com
Mono-thiocarbohydrazones Nicotinamides 53% mdpi.com

Formation of α-Acylamino Ketones

The formation of α-acylamino ketones using this compound is a key step in the synthesis of oxazoles through the Robinson-Gabriel synthesis. wikipedia.org This reaction involves the acylation of an α-amino ketone with this compound. The resulting α-acylamino ketone can then undergo intramolecular cyclization and dehydration to form the oxazole (B20620) ring. wikipedia.orgrsc.org This method is significant for accessing complex heterocyclic structures from readily available starting materials. wikipedia.org

Preparation of Thiourea (B124793) Derivatives

While this compound is not directly used to form the thiourea linkage, it is instrumental in synthesizing precursors for thiourea derivatives. The synthesis often begins by reacting an appropriate acid chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an in-situ isothiocyanate intermediate. nih.govresearchgate.netnih.gov This intermediate then reacts with a primary amine to furnish the N-acylthiourea. In this context, this compound can be used to prepare the initial acyl isothiocyanate, which then serves as the building block for the desired thiourea derivative. This multi-step process allows for the incorporation of the 5-chloronicotinoyl moiety into complex thiourea structures. nih.govresearchgate.netnih.gov

N-Acylation in Complex Heterocycle Formation

The N-acylation of heterocyclic compounds with this compound is a powerful strategy for the synthesis of complex molecules. fortunejournals.comorganic-chemistry.orgresearchgate.net This reaction is not limited to simple amines but can be extended to a variety of nitrogen-containing heterocycles, such as pyrrole, indole (B1671886), and imidazole (B134444). fortunejournals.comorganic-chemistry.org The acylation introduces the 5-chloronicotinoyl group onto the heterocyclic nitrogen, significantly modifying the electronic properties and steric environment of the parent heterocycle. This modification can be a key step in the total synthesis of natural products or in the creation of novel pharmaceutical candidates. For instance, the N-acylation of chitosan, a bio-based polymer, with acyl chlorides like hexanoyl chloride has been studied to create hydrophobized derivatives, indicating the potential for similar modifications with this compound. mdpi.com

Transition-Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

Beyond its use in traditional acylation reactions, this compound can also participate in transition-metal-catalyzed cross-coupling reactions, offering a modern and powerful tool for carbon-carbon bond formation.

Negishi Cross-Coupling for Ketone Synthesis with Organozinc Reagents

The Negishi cross-coupling reaction provides a versatile method for the synthesis of ketones from acyl chlorides and organozinc reagents. chem-station.comsigmaaldrich.com This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the acyl carbon of this compound and the organic group of the organozinc reagent. organic-chemistry.orgillinois.edu A key advantage of the Negishi coupling is its high functional group tolerance, allowing for the synthesis of complex ketones that might not be accessible through other methods. chem-station.comsigmaaldrich.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and proceeds under mild conditions. organic-chemistry.orgillinois.edu The use of organozinc reagents, which are generally less reactive than their organolithium or Grignard counterparts, contributes to the reaction's selectivity and broad applicability. chem-station.com This methodology has been successfully applied to the coupling of various aryl chlorides with heterocyclic organozinc reagents, demonstrating its potential for the synthesis of highly functionalized ketones derived from this compound. organic-chemistry.org

Table 2: Components for Negishi Cross-Coupling

Component Role Examples Reference
Electrophile Source of the acyl group This compound chem-station.comsigmaaldrich.com
Nucleophile Source of the organic group Organozinc reagents (R-ZnX) chem-station.comsigmaaldrich.com
Catalyst Facilitates the cross-coupling Pd(PPh₃)₄, Pd₂(dba)₃/X-Phos organic-chemistry.orgillinois.edu

Palladium-Catalyzed Coupling with Alkylzinc Reagents

The palladium-catalyzed Negishi coupling serves as a powerful tool for the formation of carbon-carbon bonds. In this context, this compound can be envisioned as a valuable substrate, although direct coupling with the acyl chloride moiety would be challenging under typical Negishi conditions. A more plausible approach involves the transformation of the acyl chloride into a more suitable functional group for cross-coupling, such as a halide.

The development of biarylphosphine ligands has significantly advanced the palladium-catalyzed coupling of electron-deficient heterocyclic substrates with secondary alkylzinc reagents. nih.govmit.edu This methodology allows for highly selective coupling, suppressing undesired side reactions like β-hydride elimination and isomerization. nih.gov For instance, catalysts based on CPhos-type ligands have demonstrated unique reactivity in facilitating challenging reductive elimination processes. nih.govnih.gov This approach has been successfully applied to a variety of heteroaryl halides, including those with nitrogen-containing rings. nih.gov

While direct coupling of this compound is not explicitly detailed, the principles of palladium-catalyzed cross-coupling with alkylzinc reagents are well-established. nih.govmit.edudntb.gov.ua The reaction typically involves the use of a palladium catalyst, such as Pd(OAc)₂, and a specialized ligand to achieve high selectivity and yield. nih.gov The general utility of such catalysts has been demonstrated in the coupling of a wide range of secondary alkylzinc halides with various heteroaryl halides. nih.gov

Table 1: Examples of Palladium-Catalyzed Coupling of Heteroaryl Halides with Secondary Alkylzinc Reagents
Heteroaryl HalideAlkylzinc ReagentCatalyst SystemYield (%)Reference
5-Chlorobenzothiazolei-PrZnBr·LiClPd(OAc)₂ / L10Excellent nih.gov
5-Bromoindolei-PrZnBr·LiClPd(OAc)₂ / L10Good nih.gov
5-Bromo-7-azaindolei-PrZnBr·LiClPd(OAc)₂ / L10Good nih.gov
6-Bromoindazolei-PrZnBr·LiClPd(OAc)₂ / L10Good nih.gov

Strategic Role of this compound in Heterocyclic Ring System Construction

This compound is a versatile building block for the synthesis of various heterocyclic ring systems, owing to its reactive acyl chloride group and the presence of a chlorine substituent on the pyridine ring.

Benzofuran (B130515) Derivative Synthesis

Benzofurans are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.govscienceopen.com The synthesis of benzofuran derivatives often involves the construction of the furan (B31954) ring onto a benzene (B151609) precursor. nih.govjocpr.com While direct use of this compound in a one-pot benzofuran synthesis is not commonly reported, its derivatives can serve as crucial intermediates.

For instance, the acyl chloride can be used to introduce a carbonyl group, which can then participate in cyclization reactions to form the furan ring. The chlorine atom on the pyridine ring can also be a site for further functionalization, potentially influencing the biological activity of the final benzofuran derivative. nih.gov The introduction of halogen atoms, such as chlorine, into the benzofuran structure has been shown to significantly enhance their anticancer activities. nih.gov

Imidazole Synthesis (e.g., 1,2,4-Trisubstituted-1H-imidazoles)

The imidazole ring is another important heterocyclic scaffold found in many biologically active molecules. nih.gov The synthesis of 1,2,4-trisubstituted-1H-imidazoles can be achieved through various multi-component reactions. derpharmachemica.comorientjchem.orgresearchgate.netrsc.org

Although not a direct component in the most common one-pot syntheses of trisubstituted imidazoles, this compound can be used to synthesize precursors for these reactions. For example, it can be used to prepare specific aldehydes or ketones that can then be condensed with other reagents to form the imidazole ring. The general synthesis of 2,4,5-trisubstituted imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate (B1210297) in the presence of a catalyst. derpharmachemica.comorientjchem.org

Table 2: Catalysts Used in the Synthesis of Trisubstituted Imidazoles
CatalystReaction ConditionsReference
Cupric Chloride (CuCl₂·2H₂O)Microwave irradiation, solvent-free derpharmachemica.com
Benzethonium ChlorideEtOH-H₂O, 70°C orientjchem.org
Trityl ChlorideNeutral, solvent-free rsc.org

Pyridobenzoxazepinone and Pyridobenzoxazine Formation via Tandem Reactions

Naphthyridine and Polycondensed Heterocycle Synthesis

Naphthyridines, particularly the 1,5- and 1,8-isomers, are important heterocyclic cores in medicinal chemistry. nih.govresearchgate.net The synthesis of naphthyridine derivatives can be achieved through various cyclization reactions. nih.govmdpi.com this compound can serve as a precursor for the synthesis of substituted pyridines, which can then be used to construct the second pyridine ring of the naphthyridine system.

For example, the chlorine atom on the pyridine ring can be a handle for cross-coupling reactions to introduce substituents that can participate in cyclization. The acyl chloride group can be transformed into other functional groups necessary for the ring-closing step. The synthesis of fused 1,5-naphthyridines has been achieved through various methods, including intramolecular cycloadditions. mdpi.com

Application in the Synthesis of Biologically Relevant Complex Molecules

For example, the related 5-chlorobenzofuran-2-carboxamides have been used to develop apoptotic anticancer derivatives. nih.gov This highlights the importance of the chloro-substituted aromatic core in designing biologically active compounds. Similarly, this compound can be a key building block for constructing novel compounds with potential therapeutic applications. The chlorine atom can also be a site for selective cross-coupling reactions, such as the Stille coupling, to introduce further complexity into the molecule. rsc.org

Intermediacy in SARS-CoV-2 Mpro Inhibitor Series Synthesis

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, making it a prime target for antiviral drug development. Research has identified 5-chloropyridinyl esters as a potent class of irreversible inhibitors that covalently bind to this enzyme. mdpi.comresearchgate.net this compound is a key reagent for introducing the necessary 5-chloronicotinoyl moiety to construct these inhibitors.

The mechanism of action involves the 5-chloropyridinyl ester acting as a warhead. The ester acylates the catalytic cysteine residue (Cys145) in the Mpro active site, forming a stable thioester bond that inactivates the enzyme. researchgate.net This covalent modification effectively halts the viral polyprotein processing required for replication.

A series of studies have explored this chemical scaffold. In one study, indole carboxylate derivatives were converted into 5-chloropyridinyl esters. These compounds were found to be potent inhibitors of SARS-CoV-2 3CLpro. nih.gov For instance, an N-allyl derivative within this series, compound 7d , demonstrated a high inhibitory concentration (IC₅₀) of 73 nM. nih.gov Another study focused on synthesizing 5-chloropyridinyl esters from common non-steroidal anti-inflammatory drugs (NSAIDs) and other aromatic carboxylic acids. mdpi.comnih.gov These derivatives also showed significant inhibitory activity against the viral protease. Compound 9a , an ester of 5-chloro-3-pyridinol with a substituted benzoic acid, was identified as a particularly potent inhibitor with an IC₅₀ value of 160 nM. mdpi.com

Table 1: Selected 5-Chloropyridinyl Ester-Based SARS-CoV-2 Mpro Inhibitors This table is interactive and can be sorted by clicking the headers.

Compound ID Core Structure Enzyme Inhibition (IC₅₀) Antiviral Activity (EC₅₀) Reference
7d N-allyl Indole Carboxylate 73 nM Not Reported nih.gov
9a Substituted Benzoic Acid 160 nM Not Reported mdpi.com
13b Ibuprofen Derivative 4.9 µM 24 µM mdpi.com
Compound 1 Indole Carboxylate 250 nM 2.8 µM nih.gov

These findings underscore the strategic importance of the 5-chloronicotinoyl scaffold in designing covalent inhibitors for critical viral targets. The reactivity of the acyl chloride allows for its efficient coupling with various molecular frameworks to generate libraries of potential therapeutic agents.

Role in Agrochemical Synthesis

In the field of agrochemicals, nicotinamide derivatives are a well-established class of compounds with potent fungicidal and antibacterial properties. While the widely used fungicide Boscalid is synthesized from the isomeric 2-chloronicotinoyl chloride , the 5-chloro scaffold is crucial for developing other novel antimicrobial agents. nih.gov

Research has demonstrated the synthesis of a series of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives with significant antibacterial activity. scholarsresearchlibrary.com The synthetic pathway begins with 5,6-dichloro nicotinic acid, which is first converted to the highly reactive 5,6-dichloro nicotinoyl chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with cyclohexylamine (B46788) to form an amide bond. In the final step, the chlorine atom at the 6-position is displaced by various thiol-containing heterocycles, yielding the target compounds. scholarsresearchlibrary.com

The antibacterial properties of these synthesized molecules were evaluated against various bacterial strains. Notably, compound 4c , which incorporates a benzimidazole-2-thiol moiety, was reported to exhibit excellent antibacterial activity. scholarsresearchlibrary.com This work highlights the utility of this compound and its analogs as building blocks for new agrochemicals, where the pyridine core and specific substitution pattern are key to their biological function.

Table 2: Synthesis and Activity of 5-Chloro-Nicotinamide Derivatives

Compound ID Synthetic Precursor Key Reactants Final Moiety (at 6-position) Biological Activity Reference
General 5,6-Dichloronicotinic acid SOCl₂, Cyclohexylamine Thio-substituent Antibacterial scholarsresearchlibrary.com
4c 5,6-Dichloronicotinoyl chloride Cyclohexylamine, Benzimidazole-2-thiol Benzimidazolyl-thio Excellent Antibacterial scholarsresearchlibrary.com
4a-h 5,6-Dichloronicotinoyl chloride Cyclohexylamine, Various Thiols Various Heterocyclic Thiols Antibacterial scholarsresearchlibrary.com

Synthesis of Radioligands

Radioligands are indispensable tools in pharmacology and drug discovery for studying receptor-ligand interactions. While the synthesis of specific tritiated insecticides like [³H]Imidacloprid has been attributed to the 6-chloro isomer of nicotinoyl chloride, derivatives of 5-chloronicotinic acid are instrumental in the development and evaluation of new ligands for receptor binding assays.

In these applications, 5-chloronicotinic acid is coupled with various amine-containing scaffolds using standard peptide coupling reagents (like HATU) to produce a library of compounds. These non-radioactive ("cold") ligands are then used in competitive binding assays. In such an assay, the ability of the newly synthesized compound to displace a known, pre-existing radioligand from its receptor target is measured. The results provide crucial data on the binding affinity (often expressed as Ki or IC₅₀) of the new compound for the receptor.

For example, derivatives of 5-chloronicotinic acid have been synthesized and used in assays to probe their affinity for targets like the trace amine-associated receptor 1 (TAAR1) or various dopamine (B1211576) receptors. google.com Although this compound itself is not the radiolabeled species, its role in efficiently constructing the core structure of the test ligands is fundamental to the process of discovering and characterizing new potential drugs, which may later be developed into radioligands themselves for more detailed studies.

Construction of VEGFR Inhibitors

Information regarding the specific use of this compound in the construction of VEGFR inhibitors is not prominently available in reviewed scientific literature.

Derivatization of Biological Molecules

The precise identification of proteins and peptides is a cornerstone of proteomics, often relying on mass spectrometry (MS). Chemical derivatization is a technique used to improve the detection and fragmentation of peptides, simplifying data analysis. The reactivity of this compound makes it a suitable candidate for creating derivatizing agents for biological molecules like peptides.

The underlying principle has been demonstrated with an analogous reagent, 5-bromonicotinic acid N-hydroxysuccinimide ester. mdpi.com A halogenated nicotinoyl group is attached to the N-terminal amino group of a peptide. The natural isotopic abundance of halogens (chlorine has a characteristic ~3:1 ratio for ³⁵Cl and ³⁷Cl) imparts a unique signature to the peptide in the mass spectrometer.

When the derivatized peptide is fragmented during tandem mass spectrometry (MS/MS), every N-terminal fragment (known as a b-ion) will contain the 5-chloronicotinoyl tag. These fragments will appear as a distinct doublet pattern, separated by approximately 2 Daltons (Da). This isotopic signature allows for the rapid and confident identification of the entire b-ion series in a complex spectrum, which is essential for determining the amino acid sequence of the peptide. mdpi.com This method provides a clear advantage over analyzing underivatized peptides, where identifying a complete and unambiguous fragment series can be challenging.

Table 3: Function of 5-Chloronicotinoyl Tag in Peptide Sequencing

Feature Function in Mass Spectrometry Advantage for Analysis
Reactive Acyl Chloride Covalently attaches to the N-terminal amine of a peptide. Ensures all peptides are tagged for analysis.
Isotopic Signature Creates a unique M/M+2 peak pattern (approx. 3:1 ratio) for every tagged fragment. Allows for easy and unambiguous identification of N-terminal fragment ions (b-ions).
Simplified Spectra Distinguishes N-terminal fragments from other (non-tagged) fragments. Greatly simplifies and increases the confidence of de novo peptide sequencing.

Computational Chemistry and Molecular Modeling Studies of 5 Chloronicotinoyl Chloride and Its Derivatives

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and a target protein.

Derivatives of nicotinic acid, the precursor to 5-Chloronicotinoyl chloride, have been the subject of molecular docking studies to explore their antimicrobial potential. For instance, novel dipeptide derivatives based on nicotinoyl-glycyl-glycine hydrazide were synthesized and docked against the active sites of penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51). The results indicated that several of these derivatives exhibited strong binding affinities, suggesting their potential as inhibitors of these microbial enzymes. The docking scores for these derivatives ranged from -9.597 to -17.891, with binding affinities between -4.781 and -7.152 kcal/mol. nih.gov Specifically, a hydrazide derivative showed a good binding affinity of -5.315 Kcal/mol and formed hydrogen bonds with key residues (Ser448, Glu623, and Gln524) in the active site. nih.gov

Similarly, docking studies on other heterocyclic compounds containing pyridine (B92270) moieties have demonstrated their potential to inhibit various enzymes. For example, newly synthesized pyrimidine (B1678525) derivatives were evaluated as antiviral agents against the main protease of SARS-CoV-2, with some compounds showing promising activity. nih.gov Another study on pyrazole (B372694) derivatives with pyridine moieties identified compounds with potent anti-inflammatory properties by targeting the cyclooxygenase-2 (COX-2) enzyme. mdpi.com These studies highlight the utility of molecular docking in identifying the therapeutic potential of compounds structurally related to this compound.

Interactive Table: Molecular Docking of Nicotinic Acid Derivatives

Compound Type Target Enzyme Docking Score Binding Affinity (kcal/mol) Key Interacting Residues
Nicotinoyl-glycyl-glycine hydrazide derivative PBP3 -11.868 -5.315 Ser448, Glu623, Gln524
Nicotinoyl-glycyl-glycine hydrazide derivatives CYP51 -9.597 to -17.891 -4.781 to -7.152 Not specified
Pyridopyrimidine derivative SARS-CoV-2 Mpro Not specified Not specified Not specified

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules. These methods provide valuable information on frontier molecular orbitals, electrostatic potential, and molecular geometry.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of molecular stability.

For derivatives of nicotinic acid, frontier molecular orbital analysis can elucidate their reactivity. For instance, in a study of nicotinoyl-glycyl-glycine hydrazide derivatives, the HOMO-LUMO energy gap was calculated to understand their electronic properties and reactivity. nih.gov In a broader context, DFT studies on related heterocyclic compounds like 2-amino-5-chloropyridine (B124133) provide insights into the electronic characteristics that can be extrapolated to this compound derivatives.

Molecular Electrostatic Potential (MEP) Mapping

Molecular electrostatic potential (MEP) maps are useful in predicting the sites for electrophilic and nucleophilic attack in a molecule. The MEP is a visual representation of the charge distribution, where red regions indicate negative electrostatic potential (electron-rich areas) and blue regions represent positive electrostatic potential (electron-poor areas).

MEP analysis of nicotinic acid derivatives can reveal the reactive sites. For example, in nicotinoyl-glycyl-glycine hydrazide derivatives, the MEP map helps to identify the regions susceptible to electrophilic or nucleophilic attack, which is crucial for understanding their interaction with biological targets. nih.gov The distribution of electrostatic potential on the molecular surface is a key determinant of how the molecule will be recognized by a receptor. researchgate.netrsc.orgmdpi.com

Structural Optimization and Conformational Analysis

Quantum chemical methods are used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. Conformational analysis helps in understanding the different spatial arrangements of atoms in a molecule and their relative energies.

For derivatives of this compound, structural optimization using Density Functional Theory (DFT) can provide accurate molecular geometries. researchgate.net For example, the synthesis and characterization of nicotinoyl-glycyl-glycine hydrazide derivatives involved computational studies to confirm their structures. nih.gov Understanding the preferred conformation is essential as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is particularly useful for studying the conformational changes in a ligand and its target protein upon binding, as well as the stability of the resulting complex.

MD simulations have been employed to study the interactions of nicotinic acid derivatives with their biological targets. For example, a 35-nanosecond MD simulation was performed on the nicotinic acetylcholine (B1216132) receptor (AChR), a key target for nicotinic compounds, to explore its conformational dynamics within a lipid bilayer. nih.gov Such simulations can reveal the stability of ligand-protein complexes, the nature of intermolecular interactions, and the role of solvent molecules. nih.govmdpi.comarxiv.org For instance, MD simulations of chlorogenic acid isomers with the p53 protein showed that the complexes were stable, with root mean square deviations of less than 0.25 nm. nih.gov

Theoretical Prediction of Compound Properties (e.g., Drug-Likeness)

Computational methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. These predictions help in the early identification of compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in drug development.

The "drug-likeness" of this compound derivatives can be assessed using various computational models. Lipinski's rule of five is a commonly used guideline to evaluate whether a compound has properties that would make it a likely orally active drug in humans. mdpi.com For example, in silico ADMET prediction for novel sulfonamide derivatives with pyridine moieties was performed to assess their drug-like properties. nih.gov Similarly, the ADME properties of nicotinoyl-glycyl-glycine hydrazide derivatives were predicted, indicating their potential for oral absorption and blood-brain barrier permeability. nih.gov These predictive studies are crucial for optimizing the pharmacokinetic profiles of lead compounds. mdpi.comresearchgate.net

Interactive Table: Predicted ADMET Properties for Nicotinoyl-glycyl-glycine Hydrazide Derivatives

Compound Oral Absorption BBB Permeability Carcinogenicity Probability
4 Low to Very Low Undefined Medium to Pretty Low
7 Low to Very Low Undefined Medium to Pretty Low
8 Low to Very Low Undefined Medium to Pretty Low
9 Low to Very Low Undefined Medium to Pretty Low

| 10 | Low to Very Low | Undefined | Medium to Pretty Low |

Derivatization Strategies Employing 5 Chloronicotinoyl Chloride As a Reagent

Acyl Chloride-Type Derivatization for Analytical Enhancement

Introduction of Chromophores for Spectroscopic Detection

Without any research data on this specific application, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. It is concluded that 5-Chloronicotinoyl chloride is not a commonly used or reported reagent for this particular analytical strategy.

Future Research Directions and Emerging Opportunities in 5 Chloronicotinoyl Chloride Chemistry

Development of Novel and Sustainable Synthetic Routes for 5-Chloronicotinoyl Chloride

The traditional synthesis of acyl chlorides often involves the use of harsh chlorinating agents such as thionyl chloride (SOCl₂), which can lead to the formation of significant amounts of acidic waste and pose environmental concerns. Future research will likely focus on the development of greener and more sustainable synthetic methodologies for this compound.

One promising avenue is the exploration of alternative, less hazardous chlorinating agents. A patent for the synthesis of the isomeric 2-chloronicotinoyl chloride highlights a method that avoids the use of harsh reagents like thionyl chloride by reacting 2-chloro-3-(trichloromethyl)pyridine (B1582900) with a carboxylic acid in the presence of a catalyst. google.com This approach, if adapted for the 5-chloro isomer, could significantly reduce the environmental impact of its production.

Furthermore, the synthesis of acyl chlorides from biomass-derived platform chemicals is a burgeoning area of green chemistry. While not yet demonstrated for this compound specifically, the successful synthesis of other acyl chlorides from bio-based furans suggests a potential future direction for producing nicotinoyl chlorides from renewable feedstocks. This would involve the development of catalytic systems capable of converting biomass-derived precursors into the desired pyridine-based structure.

A comparative look at synthetic approaches for related compounds reveals a trend towards more environmentally benign processes. For instance, a novel synthesis for 5-chlorovaleryl chloride was developed to avoid the use of highly toxic reagents like potassium cyanide, which are used in some traditional routes. google.com This shift towards safer and more sustainable chemistry is a key trend that will undoubtedly influence the future manufacturing of this compound.

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

Beyond its traditional role as an acylating agent, future research is poised to uncover novel reactivity patterns of this compound. The interplay between the acyl chloride and the electronically modified pyridine (B92270) ring could lead to the discovery of unique chemical transformations.

The application of modern catalytic methods, such as photoredox catalysis and electrochemistry, to this compound is another exciting frontier. These techniques can enable transformations that are not accessible through traditional thermal methods, potentially leading to the discovery of new reaction pathways and the synthesis of novel derivatives. While direct research on this compound in these areas is limited, the broader field of organic synthesis is increasingly adopting these powerful tools.

The development of new catalytic systems specifically designed to activate the C-Cl bond on the pyridine ring or to modulate the reactivity of the acyl chloride group could open up new avenues for functionalization. This could involve the use of transition metal catalysts or organocatalysts to achieve selective transformations at different positions of the molecule.

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research

The integration of this compound chemistry with modern enabling technologies like flow chemistry and automated synthesis platforms offers significant advantages for both research and production. Flow chemistry, the continuous processing of chemical reactions in a reactor, provides enhanced control over reaction parameters, improved safety, and facile scalability. bldpharm.com

While specific examples of the flow synthesis of this compound are not yet widely reported, a continuous flow process has been described for the synthesis of a derivative of its isomer, 2-chloronicotinoyl chloride. chem960.com This demonstrates the feasibility of applying flow chemistry to this class of compounds. The benefits of flow processing, such as rapid optimization and the ability to handle highly reactive intermediates, make it an attractive platform for exploring the chemistry of this compound.

Furthermore, the combination of flow chemistry with automated synthesis and high-throughput screening would enable the rapid generation and evaluation of large libraries of this compound derivatives. This approach is invaluable in drug discovery and materials science for identifying compounds with desired biological activities or material properties. High-throughput screening technologies are well-established for various applications and could be readily adapted for screening libraries derived from this compound. sigmaaldrich.com

Table 1: Comparison of Batch vs. Flow Chemistry

FeatureBatch ChemistryFlow Chemistry
Reaction Scale Limited by vessel sizeScalable by extending run time
Heat Transfer Often inefficient, leading to hotspotsHighly efficient due to high surface-area-to-volume ratio
Mass Transfer Can be limited by mixing efficiencyEnhanced due to small diffusion distances
Safety Higher risk with large volumes of hazardous materialsImproved safety with small reactor volumes
Process Control More challenging to maintain precise controlExcellent control over temperature, pressure, and residence time

Advanced Computational Design of Novel this compound-Derived Chemical Entities

Computational chemistry and in silico design are powerful tools that can accelerate the discovery and optimization of novel molecules derived from this compound. Molecular modeling techniques can be employed to predict the properties and reactivity of new compounds before they are synthesized in the laboratory, saving time and resources.

Future research will likely involve the use of computational methods to:

Design novel analogs: By systematically modifying the structure of this compound in silico, it is possible to explore a vast chemical space and identify new derivatives with potentially enhanced biological activity or improved material properties.

Predict reactivity and reaction outcomes: Quantum mechanical calculations can provide insights into the electronic structure and reactivity of this compound, helping to predict the feasibility and selectivity of new reactions.

Perform virtual screening: Molecular docking studies can be used to screen libraries of virtual compounds derived from this compound against biological targets of interest, such as enzymes or receptors, to identify potential drug candidates.

Elucidate reaction mechanisms: Computational modeling can help to unravel the detailed mechanisms of reactions involving this compound, providing a deeper understanding of its chemical behavior.

While specific computational studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established and their application to this versatile building block is a logical and promising future direction.

Q & A

Q. What are the recommended safety protocols for handling 5-Chloronicotinoyl chloride in laboratory settings?

Researchers must use fume hoods, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid contact with oxidizers or moisture, as these may trigger hazardous reactions. Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C. In case of spills, neutralize with inert absorbents and dispose following hazardous waste regulations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with expected peaks at δ 8.7–9.1 ppm (pyridine protons) and δ 160–170 ppm (carbonyl carbons). Infrared (IR) spectroscopy can confirm the C=O (∼1750 cm⁻¹) and C-Cl (∼750 cm⁻¹) bonds. Mass spectrometry (MS) provides molecular ion peaks (m/z ∼175.5 for [M+H]⁺). Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is typically synthesized via chlorination of nicotinic acid derivatives. One method involves reacting 5-chloronicotinic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Purify by vacuum distillation or recrystallization, and validate purity using melting point analysis (expected range: 45–50°C) .

Q. How should researchers ensure reproducibility in synthesizing this compound?

Document all parameters: stoichiometry, solvent purity, reaction temperature (±1°C), and agitation speed. Use standardized equipment (e.g., Schlenk lines for moisture-sensitive steps). Publish detailed protocols, including purification methods (e.g., column chromatography gradients) and characterization data, adhering to NIH guidelines for experimental reporting .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data for this compound derivatives be resolved?

Contradictions often arise from solvent effects, tautomerism, or impurities. Use deuterated solvents (e.g., CDCl₃) with internal standards (TMS). Employ 2D NMR techniques (COSY, HSQC) to assign overlapping signals. Cross-validate with high-resolution MS and X-ray crystallography if crystalline derivatives are available. Computational tools (e.g., ACD/Labs) can simulate spectra for comparison .

Q. What strategies mitigate decomposition of this compound during long-term storage?

Degradation products (e.g., 5-chloronicotinic acid) form via hydrolysis. Store under anhydrous conditions with molecular sieves and antioxidant stabilizers (e.g., BHT). Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor purity via HPLC (C18 column, acetonitrile:water gradient). For lab-scale use, prepare fresh aliquots to minimize storage time .

Q. How should researchers design experiments to optimize reaction yields of this compound?

Apply Design of Experiments (DoE) to test variables: molar ratios (SOCl₂:nicotinic acid), reflux duration, and catalyst presence (e.g., DMF). Use response surface methodology to identify optimal conditions. Validate with triplicate runs and statistical analysis (ANOVA, p < 0.05). Report confidence intervals for yield percentages .

Q. What analytical approaches assess the environmental persistence of this compound?

Conduct biodegradation studies using OECD 301F (modified Sturm test) to measure CO₂ evolution. Use HPLC-MS/MS to detect trace residues in soil/water samples. Model bioaccumulation potential via log Kow (estimated ∼2.5) and assess toxicity to Daphnia magna (EC₅₀) and algal species. Compare results with regulatory thresholds (e.g., REACH) .

Q. How can contradictions in reported reaction efficiencies across studies be addressed systematically?

Perform a meta-analysis of published protocols, noting variables like solvent polarity, catalyst loading, and workup methods. Replicate key studies under controlled conditions. Use systematic review frameworks (e.g., PRISMA) to evaluate bias and data quality. Publish negative results to enhance transparency .

Q. What computational methods aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for nucleophilic acyl substitution. Molecular docking studies predict interactions with biological targets (e.g., enzyme active sites). Validate predictions with kinetic experiments (e.g., stopped-flow spectroscopy) and Hammett plots for substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloronicotinoyl chloride
Reactant of Route 2
Reactant of Route 2
5-Chloronicotinoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.